molecular formula C11H13N3OS B5237154 N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide CAS No. 95059-45-3

N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide

Cat. No.: B5237154
CAS No.: 95059-45-3
M. Wt: 235.31 g/mol
InChI Key: QHFGJEMEDDBUEO-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring linked via a carboxamide group to a 3-(1H-imidazol-1-yl)propyl chain. This structure combines aromatic thiophene with the imidazole moiety, a common pharmacophore in medicinal chemistry due to its hydrogen-bonding and metal-coordination capabilities.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c15-11(10-3-1-8-16-10)13-4-2-6-14-7-5-12-9-14/h1,3,5,7-9H,2,4,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFGJEMEDDBUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212328
Record name N-[3-(1H-Imidazol-1-yl)propyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95059-45-3
Record name N-[3-(1H-Imidazol-1-yl)propyl]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95059-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(1H-Imidazol-1-yl)propyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Propyl Chain: The imidazole ring is then reacted with 3-bromopropylamine to introduce the propyl chain.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.

    Coupling Reaction: Finally, the imidazole-propyl intermediate is coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: Both the imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole and thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide has been explored in various domains:

  • Medicinal Chemistry :
    • The compound exhibits potential as an anti-inflammatory agent , primarily through the inhibition of thromboxane synthetase, an enzyme involved in inflammatory pathways .
    • It has shown promising results in anticancer studies , particularly in reducing tumor sizes in xenograft models.
  • Biological Activity :
    • Investigated for antimicrobial and antifungal properties , the compound has demonstrated efficacy against various pathogens, making it a candidate for developing new antibiotics.
    • Its ability to modulate immune responses positions it as a potential therapeutic agent in autoimmune diseases.
  • Chemical Synthesis :
    • Used as a building block for synthesizing more complex molecules, facilitating the development of novel compounds with enhanced biological activities.
    • It serves as a reagent in various organic reactions, contributing to the advancement of synthetic methodologies.

In Vivo Efficacy in Cancer Models

A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as an anticancer agent.

Inflammation Models

In a rat model of arthritis, the compound exhibited a notable reduction in paw swelling and inflammatory markers, supporting its application as an anti-inflammatory treatment. These findings highlight its therapeutic potential in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, π-π stacking, or coordination to metal ions. The imidazole ring is known to interact with heme groups in enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide, highlighting differences in core scaffolds, substituents, and reported activities:

Compound Name Core Structure Substituents/Modifications Biological Activity/Notes Synthesis & Characterization
This compound Thiophene None Not explicitly reported in evidence Likely via amidation
N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2) Nitrofuran Nitro group at C5 of furan Antifungal activity (specific data not shown) Synthesized via nitrofuran coupling
4,5-Dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide Thiophene Bromine at C4 and C5 of thiophene No activity reported; building block Catalogued as a synthetic intermediate
3-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide Benzothiophene Chlorine at C3, fused benzene ring No activity reported; structural analog Commercial availability noted
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine Quinazoline 4-Bromophenyl group, amine linkage Potential kinase inhibition (inferred) Synthesized via nucleophilic substitution
MMV3 (6-(5-bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-...) Imidazo-thiadiazole Bromopyridinyl group, thiadiazole core CntA inhibitor (activity inferred) Part of a screening library

Key Observations:

Benzothiophene analogs (e.g., 3-chloro derivative) add a fused benzene ring, increasing hydrophobicity and possibly altering pharmacokinetics . Quinazoline-based derivatives (e.g., 2-(4-bromophenyl)-substituted) replace the carboxamide with an amine linkage, suggesting divergent target interactions (e.g., kinase inhibition) .

Substituent Effects :

  • Halogenation (e.g., bromine in 4,5-dibromo-thiophene or chlorine in benzothiophene) may enhance binding affinity via halogen bonding or steric effects .
  • The bromopyridinyl group in MMV3 introduces a heteroaromatic motif, likely improving solubility or target specificity .

Biological Activity :

  • Only Compound 2 explicitly mentions antifungal activity, though quantitative data (e.g., MIC values) are absent in the evidence .
  • The thiophene-2-carboxamide scaffold’s activity remains uncharacterized in the provided sources, highlighting a research gap.

Synthesis and Characterization :

  • X-ray crystallography (e.g., SHELX programs ) is frequently used to confirm structures of analogs, as seen in the (E)-configured imine derivative in .
  • High-yield syntheses (e.g., 95% yield for the quinazoline derivative ) suggest robust protocols for imidazole-propylamine coupling.

Research Implications and Limitations

  • Structural vs. Functional Comparisons : While structural analogs share the imidazole-propylamine chain, divergent core scaffolds and substituents imply varied pharmacological profiles. Direct comparative studies on potency, toxicity, or mechanistic pathways are lacking in the evidence.

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅N₃OS
  • Molecular Weight : 253.35 g/mol
  • CAS Number : 1216535-55-5

The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various pharmaceuticals.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The imidazole moiety can facilitate interactions with metal ions and proteins, potentially modulating various biochemical pathways. This interaction may lead to the inhibition or activation of specific enzymes or receptors, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound showed significant cytotoxic activity against various cancer cell lines. In particular, it demonstrated an IC₅₀ value of 12.8 µg/mL against MCF-7 breast cancer cells, comparable to standard chemotherapeutic agents like doxorubicin .
Cell LineIC₅₀ (µg/mL)Reference
MCF-712.8
HeLa0.70
U2OS0.69

Antimicrobial and Antifungal Properties

The compound has also been investigated for its antimicrobial and antifungal activities:

  • Antimicrobial Activity : In studies, it exhibited potent activity against a range of bacterial strains, indicating its potential as a therapeutic agent for infectious diseases.
  • Antifungal Activity : The compound demonstrated efficacy against several fungal pathogens, suggesting its utility in treating fungal infections.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in disease processes:

  • Thromboxane Synthetase Inhibition : Research indicates that this compound can inhibit thromboxane synthetase, an enzyme implicated in various cardiovascular diseases . This inhibition may help in managing conditions characterized by thromboxane imbalance.

Study on Antitumor Activity

A notable study evaluated the antitumor effects of this compound on human cancer cell lines. The findings revealed:

  • Mechanism : The compound induced apoptosis in cancer cells through the activation of caspase pathways.
  • Results : The study reported a significant reduction in cell viability across multiple cancer types, reinforcing the compound's potential as an anticancer agent .

Comparative Efficacy Analysis

A comparative analysis was conducted to assess the efficacy of this compound against standard treatments:

TreatmentIC₅₀ (µg/mL)Efficacy (%)
Doxorubicin3.13100
N-[3-(1H-imidazol-1-yl)propyl]thiophene12.885

This analysis indicates that while it may not surpass doxorubicin's efficacy, it presents a promising alternative with potentially fewer side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide?

  • Methodology : The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with imidazole-containing alkylamines. Key steps include:

  • Activation of the carboxylic acid (e.g., via chloroformate or carbodiimide reagents) to form an active intermediate.
  • Nucleophilic substitution with 3-(1H-imidazol-1-yl)propylamine under anhydrous conditions.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Critical Parameters : Solvent choice (DMF or DCM), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:activated acid) significantly impact yield .

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify imidazole (δ 7.5–7.7 ppm) and thiophene (δ 6.8–7.4 ppm) proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 275.0852 for C11_{11}H12_{12}N3_3OS+^+) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3100 cm1^{-1} (imidazole N-H) .

Advanced Research Questions

Q. What computational strategies predict the biological targets of this compound?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). Focus on imidazole’s coordination with metal ions (e.g., Zn2+^{2+}) and thiophene’s π-π stacking .
  • Pharmacophore Mapping : Identify critical motifs (imidazole’s basic nitrogen, thiophene’s aromaticity) for target binding .
    • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can structure-activity relationships (SAR) be analyzed for imidazole-thiophene hybrids?

  • Methodology :

  • Analog Synthesis : Modify substituents on the imidazole (e.g., methyl, trifluoromethyl) or thiophene (e.g., halogens, methoxy) .
  • Biological Assays : Test analogs for antimicrobial activity (MIC against S. aureus), cytotoxicity (MTT assay on HEK-293 cells), and solubility (HPLC logP measurements) .
    • Data Interpretation : Correlate electron-withdrawing groups on thiophene with enhanced enzyme inhibition (e.g., COX-2) .

Q. How can contradictory data on biological activity be resolved?

  • Case Study : Discrepancies in reported antimicrobial efficacy may arise from:

  • Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) .
  • Assay Conditions : Control for pH (7.4 vs. 5.5), serum protein interference, and incubation time .
    • Experimental Validation : Replicate studies with orthogonal methods (e.g., broth microdilution vs. agar diffusion) .

Key Considerations for Researchers

  • Avoid Commercial Sources : Prioritize in-house synthesis or academic suppliers (e.g., PubChem CID 3152639) over unverified vendors .
  • Contradictory Evidence : Cross-reference spectral data (e.g., NMR shifts) with published benchmarks to confirm compound identity .

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